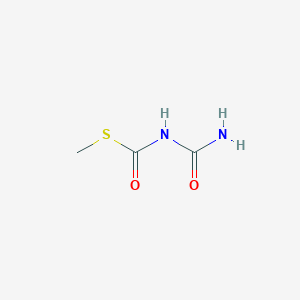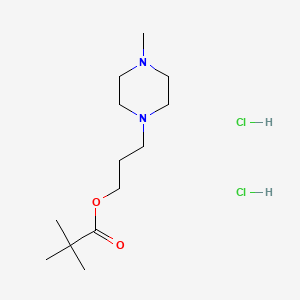
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a chemical compound that combines the structural features of pivalic acid and a piperazine derivative. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves the esterification of pivalic acid with 3-(4-methyl-1-piperazinyl)propanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester linkage allows for the controlled release of the active piperazine derivative in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pivalic acid, propyl ester
- Pivalic acid, hydrazide
- Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester
Uniqueness
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to the presence of both the pivalic acid moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.
Propriétés
Numéro CAS |
38370-89-7 |
|---|---|
Formule moléculaire |
C13H28Cl2N2O2 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;;/h5-11H2,1-4H3;2*1H |
Clé InChI |
MAFFGJLORPZSOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


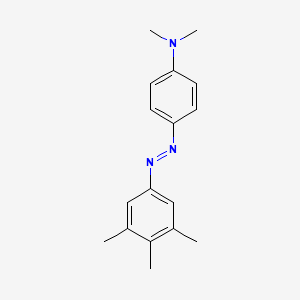

![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
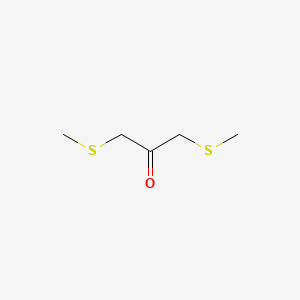
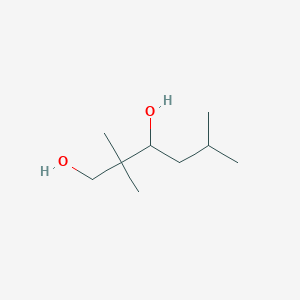
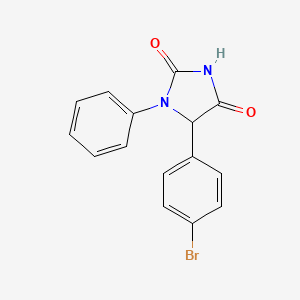

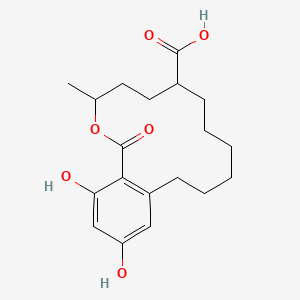
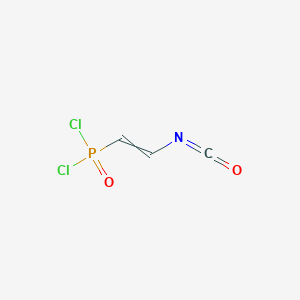
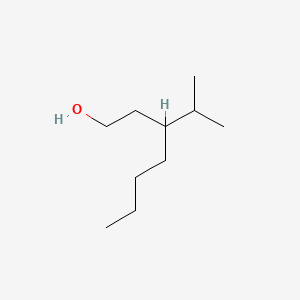

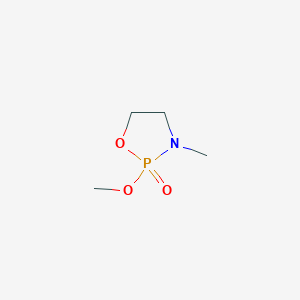
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
